molecular formula C12H10O5 B2722678 (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 68747-36-4

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No.: B2722678
CAS No.: 68747-36-4
M. Wt: 234.207
InChI Key: PPUHPMUSEMDEJA-UHFFFAOYSA-N
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Description

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHPMUSEMDEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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